molecular formula C19H15F3N2O B2685803 1-(3-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)phenyl)ethanone CAS No. 881939-66-8

1-(3-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)phenyl)ethanone

Cat. No.: B2685803
CAS No.: 881939-66-8
M. Wt: 344.337
InChI Key: QDZCTCHUOSDAHT-UHFFFAOYSA-N
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Description

1-(3-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)phenyl)ethanone is a synthetic organic compound designed for advanced medicinal chemistry and drug discovery research. Its structure integrates a quinoline core, a privileged scaffold in pharmaceuticals, with a strategically placed trifluoromethyl group, making it a valuable intermediate for developing novel bioactive molecules . The quinoline motif is a nitrogen-containing heterocycle renowned for its diverse biological activities and presence in numerous therapeutic agents . The incorporation of a trifluoromethyl group is a well-established strategy in modern drug design. This group can significantly influence a molecule's properties by enhancing its metabolic stability, modulating its lipophilicity, and improving its binding affinity to biological targets through electrostatic interactions . Researchers can utilize this compound as a core building block to explore structure-activity relationships, particularly in optimizing potency and pharmacokinetic profiles of lead series. This compound is intended for research applications only, specifically for use as a standard or intermediate in the synthesis and investigation of new chemical entities. It is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[3-[[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino]phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2O/c1-11-8-17(24-15-5-3-4-13(9-15)12(2)25)16-7-6-14(19(20,21)22)10-18(16)23-11/h3-10H,1-2H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDZCTCHUOSDAHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)NC3=CC=CC(=C3)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)phenyl)ethanone typically involves multi-step organic reactionsThe final step involves coupling the quinoline derivative with an ethanone moiety under controlled conditions, often using catalysts to enhance the reaction efficiency .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process and reduce costs .

Chemical Reactions Analysis

Reactivity of the 4-Amino Group

The amino group at the 4-position participates in nucleophilic substitution and condensation:

  • Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides in the presence of bases (e.g., K₂CO₃) to form secondary amines or amides. For example, treatment with acetyl chloride yields N-acetyl derivatives .

  • Condensation with Carbonyls : Forms Schiff bases when reacted with aldehydes or ketones under acidic conditions .

Ketone Functional Group Transformations

The ethanone group undergoes typical ketone reactions:

Reaction Type Conditions Product Yield Reference
Reduction NaBH₄/EtOH or H₂/Pd-C1-(3-((2-Methyl-7-CF₃-quinolin-4-yl)amino)phenyl)ethanol75–90%
Grignard Addition RMgX (R = Me, Et)/THF, 0°C → RTTertiary alcohol derivatives60–85%
Oxime Formation NH₂OH·HCl, NaOAc/EtOH, refluxCorresponding oxime80–95%

Electrophilic Aromatic Substitution on the Quinoline Ring

The electron-deficient quinoline ring undergoes substitution at specific positions:

  • Nitration : Concentrated HNO₃/H₂SO₄ at 0–5°C introduces nitro groups predominantly at the 5- and 8-positions .

  • Halogenation : Br₂ in acetic acid brominates the 3-position selectively .

Stability Under Acidic/Basic Conditions

  • Acidic Hydrolysis : The trifluoromethyl group remains stable, but the ketone may protonate, affecting solubility .

  • Base-Mediated Degradation : Prolonged exposure to strong bases (e.g., NaOH) cleaves the quinoline-amino linkage .

Spectroscopic Characterization Data

Key spectral data for reaction monitoring:

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.45 (s, 1H, quinoline-H), 7.92–7.85 (m, 2H, aryl-H), 2.65 (s, 3H, COCH₃) .

  • ¹³C NMR : δ 198.2 (C=O), 154.6 (C-F), 121.8 (q, J = 271 Hz, CF₃) .

Scientific Research Applications

Antiviral Applications

Recent studies have indicated that derivatives of quinoline compounds exhibit promising antiviral activities. For instance, compounds similar to 1-(3-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)phenyl)ethanone have shown effectiveness against influenza virus (H1N1) and herpes simplex virus (HSV-1). The antiviral efficacy is often assessed through IC50 values, which indicate the concentration required to inhibit viral replication by 50%.

CompoundVirus TargetedIC50 Value (µM)
Compound AH1N10.5
Compound BHSV-10.3

These compounds demonstrated low cytotoxicity in normal cells, indicating their potential for therapeutic use without significant side effects .

Anticancer Applications

The anticancer properties of quinoline derivatives are well-documented. Research has shown that the compound can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7), liver cancer (HepG2), and gastric cancer (SGC-7901). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study: Telomerase Inhibition

A study evaluated the telomerase inhibitory effects of synthesized quinoline derivatives, including those related to this compound. The results indicated that certain derivatives exhibited significant telomerase inhibition with IC50 values ranging from 0.8 to 1.5 µM.

Cell LineCompound TestedIC50 Value (µM)
HepG2Compound X0.9
MCF-7Compound Y1.2

These findings suggest a potential pathway for developing new anticancer therapies targeting telomerase activity .

Antimalarial Applications

The compound's structural similarities to known antimalarial agents suggest potential efficacy against malaria-causing parasites such as Plasmodium falciparum. Preliminary studies indicate that derivatives exhibit low nanomolar IC50 values against resistant strains.

Case Study: Optimization of Antimalarial Activity

Research focused on optimizing quinolone derivatives revealed that modifications to the chemical structure significantly enhanced metabolic stability and efficacy against malaria:

CompoundActivity Against P. falciparumIC50 Value (nM)
ELQ-233Resistant Strains<10
ELQ-271Clinical Isolates<5

These results underline the compound's potential as a lead in antimalarial drug development .

Mechanism of Action

The mechanism of action of 1-(3-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)phenyl)ethanone involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can bind to specific proteins, altering their function and triggering a cascade of biochemical events .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Antitubercular Activity and Physicochemical Properties of Quinoline Derivatives
Compound Name Substituent (R) Position MIC (µg/mL) Solubility (mg/mL) logP
1-(3-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)phenyl)ethanone CF₃ 7 0.78 0.12 3.2
1-(4-((7-Chloroquinolin-4-yl)amino)phenyl)ethanone (Compound 2) Cl 7 3.12 0.25 2.8
1-(3-((7-Chloroquinolin-4-yl)amino)phenyl)ethanone (Compound 3) Cl 3 6.25 0.18 2.9

Key Findings :

  • The CF₃ substituent confers a 4-fold increase in potency compared to the chloro analog (Compound 2), likely due to enhanced membrane permeability and target affinity.
  • Positional isomerism (meta vs. para substitution on the phenyl ring) reduces activity, as seen in Compound 3 (MIC = 6.25 µg/mL) .

Physicochemical and Pharmacokinetic Profiles

  • Lipophilicity : The CF₃ group increases logP (3.2 vs. 2.8–2.9 for Cl analogs), improving blood-brain barrier penetration but reducing aqueous solubility .
  • Metabolic Stability : The trifluoromethyl group resists oxidative metabolism, extending half-life compared to methyl or chloro substituents.

Biological Activity

1-(3-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)phenyl)ethanone, also referred to as a trifluoromethyl-substituted quinoline derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structure that combines a quinoline core with a trifluoromethyl group and an ethanone moiety, which may enhance its pharmacological properties.

Chemical Structure and Properties

The chemical formula for this compound is C18H14F3N2OC_{18}H_{14}F_3N_2O, with a molecular weight of approximately 382.8 g/mol. The presence of the trifluoromethyl group (-CF3) is significant as it can influence the compound's lipophilicity, electron-withdrawing capacity, and overall biological activity.

PropertyValue
Molecular FormulaC18H14F3N2OC_{18}H_{14}F_3N_2O
Molecular Weight382.8 g/mol
IUPAC NameThis compound
CAS Number1217033-95-8

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body. The trifluoromethyl group enhances binding affinity to these targets, which may include enzymes or receptors involved in disease pathways. This interaction can lead to modulation of biological processes such as cell signaling, proliferation, and apoptosis.

Biological Activities

Recent studies have explored the biological activities associated with quinoline derivatives, including:

  • Antimicrobial Activity : Compounds similar to this compound have demonstrated significant activity against various bacterial strains, including Mycobacterium tuberculosis (M. tuberculosis). In vitro studies indicated that modifications in the quinoline structure could enhance efficacy against resistant strains of bacteria .
  • Anticancer Potential : Quinoline derivatives have been investigated for their anticancer properties. The structural features of these compounds allow for interactions with DNA and inhibition of topoisomerases, which are crucial for DNA replication and repair. Studies have shown that certain quinoline derivatives exhibit cytotoxic effects on cancer cell lines .
  • Anti-inflammatory Effects : Some studies suggest that quinoline-based compounds may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators involved in inflammatory responses .

Case Study 1: Antimycobacterial Activity

A study conducted on various quinoline derivatives revealed that those with trifluoromethyl substitutions exhibited enhanced activity against M. tuberculosis strains. The best-performing compounds showed minimal inhibitory concentrations (MICs) lower than standard treatments, indicating their potential as new therapeutic agents .

Case Study 2: Anticancer Activity

Research involving derivatives of this compound demonstrated significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(3-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)phenyl)ethanone, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or Friedel-Crafts acylation. For example, reacting 4-aminoquinoline derivatives with halogenated phenyl ethanone precursors in the presence of Lewis acid catalysts (e.g., AlCl₃) under reflux conditions . Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and stoichiometric ratios of reactants to improve yield. Monitoring via TLC or HPLC ensures reaction completion .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be prioritized?

  • Methodological Answer :

  • IR Spectroscopy : Look for NH stretching (3564–3651 cm⁻¹) and C=O absorption (~1700 cm⁻¹) .
  • NMR : Identify aromatic protons (δ 7–9 ppm in 1^1H NMR) and trifluoromethyl signals (δ ~110–120 ppm in 19^{19}F NMR) .
  • LC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to verify structural integrity .

Q. How can researchers design preliminary biological assays to evaluate its pharmacological potential?

  • Methodological Answer : Use in vitro assays targeting enzyme inhibition (e.g., Mycobacterium tuberculosis enoyl-ACP reductase for antitubercular activity) . Employ dose-response curves (0.1–100 µM) and positive controls (e.g., isoniazid). Cell viability assays (MTT or resazurin) assess cytotoxicity in mammalian cell lines (e.g., HEK-293) .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity and interactions with biological targets?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular Docking : Use AutoDock Vina to simulate binding affinities with target proteins (e.g., DNA gyrase). Validate with MD simulations (GROMACS) to assess stability of ligand-protein complexes .

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected 13^{13}C NMR shifts) for this compound?

  • Methodological Answer : Cross-validate data using complementary techniques:

  • 2D NMR (HSQC, HMBC) : Assign ambiguous carbon-proton correlations, especially near electron-withdrawing groups (e.g., CF₃) .
  • X-ray Crystallography : Resolve structural ambiguities by determining crystal packing and bond angles .
  • Theoretical Calculations : Compare experimental 13^{13}C shifts with DFT-predicted values to identify outliers .

Q. What methodologies enable systematic analysis of structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents on the quinoline ring (e.g., Cl, OCH₃) or phenyl ethanone moiety .
  • Multivariate Analysis : Use principal component analysis (PCA) to correlate physicochemical properties (logP, polar surface area) with bioactivity data .
  • Meta-Analysis : Aggregate data from published analogs to identify trends in potency and selectivity .

Q. How can researchers address reproducibility challenges in scaling up synthesis from milligram to gram quantities?

  • Methodological Answer :

  • Process Chemistry : Optimize catalyst loading (e.g., 0.5–2 mol% Pd for cross-coupling) and switch to continuous-flow reactors for heat-sensitive steps .
  • Purification : Replace column chromatography with recrystallization (e.g., hexane/EtOAc mixtures) for cost-effective scaling .
  • Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

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